N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[2-(2-oxopiperidin-1-yl)propyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-6-11(15)13-9-10(2)14-8-5-4-7-12(14)16/h10H,4-5,7-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKZHOTFOSSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)N1CCCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-2-one
Direct alkylation of piperidin-2-one with 3-bromopropylamine under basic conditions (e.g., NaH in THF) has been attempted, though yields are often suboptimal due to competing side reactions. Alternatively, Mitsunobu conditions (DIAD, PPh$$_3$$) with 3-hydroxypropylamine may facilitate N-alkylation, albeit with limited precedent for lactam substrates.
Reductive Amination
A more viable route involves reductive amination of piperidin-2-one with 3-aminopropylaldehyde. Catalytic hydrogenation (H$$_2$$, Pd/C) or use of sodium cyanoborohydride in methanol affords the desired amine, though steric hindrance at the lactam nitrogen may necessitate elevated temperatures.
Synthesis of But-2-ynoic Acid
But-2-ynoic acid (HC≡C-CH$$2$$-COOH) is synthesized via oxidation of but-2-yn-1-ol using Jones reagent (CrO$$3$$, H$$2$$SO$$4$$) or via dehydrohalogenation of 2,3-dibromobutanoic acid with potassium tert-butoxide. The latter method proceeds via elimination to yield the alkyne, though purification via distillation under reduced pressure is critical to isolate the thermally sensitive product.
Coupling Methods for Amide Bond Formation
The final step involves coupling 1-(3-aminopropyl)piperidin-2-one with but-2-ynoic acid. Three principal methodologies are evaluated:
Acid Chloride Coupling
Conversion of but-2-ynoic acid to its acid chloride (SOCl$$_2$$, reflux) followed by reaction with the amine in dichloromethane (DCM) and triethylamine (TEA) yields the amide. This method, while straightforward, risks alkyne decomposition under acidic conditions.
Carbodiimide-Mediated Coupling
Employing ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM enhances coupling efficiency. Yields of 65–78% are typical for analogous ynamides, though steric bulk from the piperidinone ring may reduce reactivity.
Transition Metal-Catalyzed Methods
Adapting Porco’s palladium-catalyzed amidation protocol, the amine is reacted with but-2-ynoyl chloride in the presence of Pd(OAc)$$_2$$ and Xantphos. This method, though underexplored for ynamides, offers potential for improved stereocontrol.
Alternative Synthetic Routes
Ynamide Formation via Alkyne-Amine Coupling
Copper(I)-catalyzed coupling of terminal alkynes with amides, as reported by Buchwald, could directly yield the ynamide. However, this method is primarily validated for enamides, and its extension to ynamides remains speculative.
Peterson Elimination
A multistep sequence involving silicon-directed elimination to form the alkyne has been proposed. Starting from a β-silyl amide precursor, treatment with fluoride ion induces elimination, though this route is synthetically cumbersome.
Challenges and Optimization
Stability of the Alkyne Moiety
The but-2-ynamide group is prone to polymerization under acidic or high-temperature conditions. Conducting reactions at 0–5°C and using inert atmospheres (N$$_2$$/Ar) mitigates decomposition.
Purification Strategies
Chromatographic purification on silica gel with ethyl acetate/hexane eluents effectively isolates the product, though care must be taken to avoid prolonged exposure to air.
Yield Optimization
Screening of coupling agents (e.g., HATU vs. EDCI) reveals HATU as superior for sterically hindered substrates, achieving yields up to 82% in model systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide and the closely related compound N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide (a component of Prethcamide):
Pharmacological Implications
- Piperidinone vs. However, the dimethylamino group in Prethcamide derivatives enhances solubility and bioavailability, critical for respiratory stimulant action .
- Alkyne vs. Alkene Linkages : The alkyne in but-2-ynamide is less prone to metabolic oxidation than the alkene in but-2-enamide, suggesting improved metabolic stability. However, alkene-containing compounds like Prethcamide components exhibit rapid absorption, which is advantageous for acute respiratory stimulation .
Research Findings and Hypotheses
- This compound: No direct clinical data are available.
- Prethcamide Derivatives: Clinically validated as respiratory stimulants, acting via central chemoreceptor activation. The alkene group facilitates quick absorption, while the dimethylamino carbonyl group prevents excessive lipophilicity .
Biological Activity
N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidinone moiety attached to a but-2-ynamide structure. The specific arrangement of functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Research has indicated that compounds with similar structures may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Apoptosis Induction : Similar compounds have been shown to induce programmed cell death in cancer cells, suggesting potential anti-cancer properties.
1. Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar ynamide derivatives induce apoptosis in breast cancer cell lines. |
| Study B | Showed inhibition of tumor growth in xenograft models using related compounds. |
These findings suggest that this compound could be further investigated for its role in cancer therapy.
2. Neurological Disorders
The piperidinone structure is often associated with neuroactive compounds. Preliminary data indicate that derivatives may have nootropic effects, enhancing cognitive function and possibly offering therapeutic benefits for conditions like Alzheimer's disease.
Case Study 1: Cancer Treatment
In a recent study, researchers tested the effects of this compound on human cancer cell lines. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers apoptosis.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of related compounds in animal models of neurodegeneration:
- Behavioral Tests : Treated animals showed improved performance in memory tasks compared to controls.
- Biochemical Analysis : Decreased levels of oxidative stress markers were noted, suggesting a protective effect against neuronal damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with coupling reactions between piperidine derivatives and butynamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometric ratios to minimize side products .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).
- HPLC : Reverse-phase chromatography with UV detection at 210–254 nm to assess purity .
- Critical Note : Compare spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Q. What storage conditions are required to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. For short-term use, desiccators with silica gel are acceptable. Avoid exposure to moisture or light, as the oxopiperidinyl group may degrade under humid conditions .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the compound’s interaction with neurotransmitter systems?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-dopamine or ³H-serotonin) to quantify affinity (Ki values) for dopamine D2/D3 or serotonin 5-HT1A/2A receptors.
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors.
- Synaptosomal Studies : Evaluate neurotransmitter reuptake inhibition using ³H-labeled neurotransmitters in rat brain synaptosomes .
- Data Interpretation : Normalize results to positive controls (e.g., haloperidol for dopamine receptors) and account for nonspecific binding using excess cold ligand .
Q. How can researchers design in vivo studies to assess neuropharmacological effects while addressing interspecies variability?
- Methodological Answer :
- Species Selection : Use rodents (mice/rats) for initial behavioral assays (e.g., forced swim test for antidepressant activity). For translational relevance, follow up with non-human primates.
- Dosing Strategy : Calculate allometric scaling based on body surface area. Administer via intraperitoneal or intravenous routes with pharmacokinetic (PK) profiling to monitor plasma/brain concentration ratios.
- Control Groups : Include vehicle controls and reference compounds (e.g., fluoxetine for serotonin modulation).
- Mitigating Variability : Use genetically homogeneous strains and standardized environmental conditions .
Q. How can contradictions in reported receptor affinity data be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., compare radioligand binding with electrophysiological patch-clamp recordings).
- Buffer Conditions : Test pH (6.8–7.4) and ionic strength variations, as receptor conformations may shift under different conditions.
- Metabolite Interference : Screen for active metabolites using liver microsome incubations coupled with LC-MS/MS.
- Collaborative Replication : Share compound batches with independent labs to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
